![molecular formula C21H22N4O2 B5198225 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B5198225.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, commonly known as JP-8, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JP-8 has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
JP-8 exerts its pharmacological effects by selectively inhibiting the activity of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide isoforms. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide is involved in various cellular signaling pathways, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and diabetes. JP-8 inhibits N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide by binding to the ATP-binding site of the enzyme and preventing its activation.
Biochemical and Physiological Effects
JP-8 has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. JP-8 also improves insulin sensitivity and glucose uptake in diabetic animal models by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, JP-8 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JP-8 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, making it a valuable tool for studying the role of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide in various cellular processes. JP-8 is also relatively stable and easy to synthesize, making it readily available for laboratory use. However, JP-8 has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and reliability of JP-8 in laboratory experiments.
Direcciones Futuras
JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for JP-8 research include:
1. Clinical trials to evaluate the safety and efficacy of JP-8 in cancer patients.
2. Studies to investigate the potential use of JP-8 in combination with other anticancer agents.
3. Investigations into the mechanisms underlying the cardioprotective effects of JP-8.
4. Studies to explore the potential use of JP-8 in other diseases, such as neurodegenerative disorders.
5. Development of more potent and selective N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide inhibitors based on the structure of JP-8.
Conclusion
JP-8 is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide with potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Its mechanism of action involves binding to the ATP-binding site of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide and preventing its activation. JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of JP-8 involves several steps, including the condensation of 2-methylbenzoic acid with 2-aminobenzamide, followed by the reaction with 1H-imidazole-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate compound. The intermediate is then treated with propylamine and trifluoroacetic acid to yield the final product, JP-8.
Aplicaciones Científicas De Investigación
JP-8 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. JP-8 has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models, making it a potential candidate for the treatment of diabetes. Additionally, JP-8 has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
Propiedades
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-2-3-8-17(16)21(27)24-19-10-5-4-9-18(19)20(26)23-11-6-13-25-14-12-22-15-25/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNXIJRJYPSXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(N-isopropylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5198155.png)
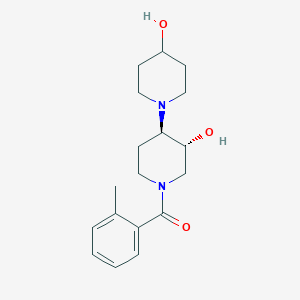
![4-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5198170.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5198174.png)
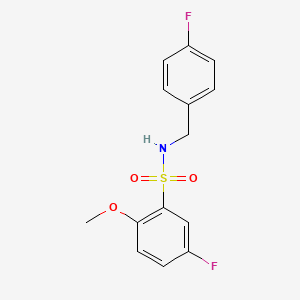
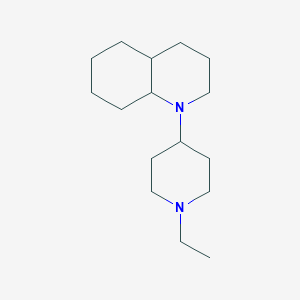

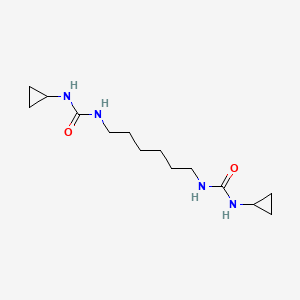
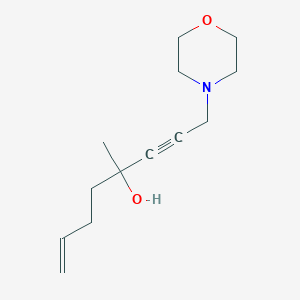
![4-[(2,4-dichlorophenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5198237.png)
![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)